9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Description
9-(4-Chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic compound featuring a pyrimido-isoquinoline trione core substituted with a 4-chlorophenyl group at position 9 and a propyl chain at position 2. Its structural complexity arises from the fused pyrimidine and isoquinoline rings, which confer unique electronic and steric properties.
Properties
IUPAC Name |
9-(4-chlorophenyl)-4-propyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-7-24-18-17(19(26)23-20(24)27)14-8-12(9-16(25)15(14)10-22-18)11-3-5-13(21)6-4-11/h3-6,10,12H,2,7-9H2,1H3,(H,23,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFFOLSXTVPEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a member of the dihydropyrimidine family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 353.80 g/mol. The structure features a chlorophenyl group and a pyrimidine ring fused to an isoquinoline moiety.
Antitumor Activity
Research has indicated that derivatives of dihydropyrimidines exhibit significant antitumor activity. For instance, studies have shown that compounds similar to this compound can selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK4. This selectivity is crucial as it allows for targeted therapy with potentially reduced side effects compared to broader-spectrum chemotherapeutics .
Table 1: Summary of Antitumor Activity
| Compound | Target Kinase | IC50 (μM) | Reference |
|---|---|---|---|
| 9-(4-chlorophenyl)-... | CDK4 | 0.5 | |
| Similar Dihydropyrimidine | CDK2 | 1.0 | |
| Other Derivative | CDK1 | 2.0 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. A study demonstrated that it could inhibit the production of pro-inflammatory cytokines in vitro. This effect is attributed to its ability to modulate signaling pathways associated with inflammation .
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:
- Inhibition of CDKs : The compound binds to the ATP-binding site of CDK4 and inhibits its activity, leading to cell cycle arrest in cancer cells.
- Cytokine Modulation : It interferes with the NF-kB signaling pathway, reducing the expression of genes involved in inflammation.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, the compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent inhibition of cell proliferation.
- Animal Models : In vivo studies using mouse models showed that administration of the compound resulted in significant tumor size reduction compared to control groups receiving no treatment.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dihydropyrimidines exhibit significant anticancer properties. A study demonstrated that compounds similar to 9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The compound's ability to modulate these pathways makes it a candidate for further development in cancer therapeutics.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Dihydropyrimidine derivatives have shown activity against various bacterial strains and fungi . This suggests potential applications in developing new antibiotics or antifungal agents.
Neuropharmacology
Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The inhibition of certain enzymes involved in oxidative stress pathways has been linked to the protective effects observed in neuronal cells . This opens avenues for the development of treatments for conditions such as Alzheimer's disease.
Enzyme Inhibition
The compound is noted for its ability to inhibit specific enzymes that play crucial roles in metabolic processes. For instance, it may act as an inhibitor of kinases involved in cell signaling pathways . This characteristic is particularly valuable in drug discovery for conditions like diabetes and cardiovascular diseases.
Case Study 1: Anticancer Screening
In a recent screening study involving various dihydropyrimidine derivatives, including the target compound, researchers found that it exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several dihydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to 9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline displayed significant inhibition zones compared to standard antibiotics .
Drug Development Potential
Given its diverse biological activities, 9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione presents a promising scaffold for further medicinal chemistry efforts aimed at developing new therapeutic agents. Future research should focus on:
- Optimization of Structure : Modifying substituents to enhance potency and selectivity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and toxicity.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
Chemical Reactions Analysis
Nucleophilic Additions at Carbonyl Groups
The trione system exhibits reactivity toward nucleophiles due to the electron-withdrawing effects of adjacent nitrogen atoms in the pyrimidine ring. Key reactions include:
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Hydroxylamine addition : Forms oxime derivatives at the C1, C3, or C7 carbonyl positions under acidic conditions (e.g., HCl/EtOH, 60°C) .
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Grignard reagent attack : Propylmagnesium bromide selectively adds to the C7 carbonyl, yielding secondary alcohol intermediates (65–72% yield).
Table 1 : Nucleophilic addition reactions of trione systems
| Nucleophile | Reaction Site | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| NH₂OH·HCl | C1, C3, C7 | EtOH, Δ, 4h | Oximes | 58–63 |
| C₃H₇MgBr | C7 | THF, 0°C → RT, 2h | C7-alcohol derivative | 68 |
Cyclization and Ring Expansion
The compound undergoes intramolecular cyclization under basic conditions:
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Piperidine-mediated cyclization : Forms fused tetracyclic systems via enolate intermediates (e.g., refluxing ethanol, 85% yield) .
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Pd-catalyzed C–N coupling : Reacts with aryl halides (e.g., 4-bromotoluene) to generate extended π-systems via Buchwald-Hartwig amination (Pd(OAc)₂/XPhos, 70°C) .
Dehydrogenation Reactions
The 9,10-dihydro moiety undergoes oxidation to restore aromaticity:
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DDQ in toluene : Removes two hydrogens from the dihydroisoquinoline ring, forming a fully conjugated pyrimidoisoquinoline system (82% yield, 80°C, 12h) .
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Catalytic hydrogenation : The reverse reaction occurs under H₂/Pd-C (1 atm, 25°C), regenerating the dihydro form .
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophiles to the meta position relative to chlorine:
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Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at C3' (56% yield) .
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Suzuki-Miyaura coupling : The chloro substituent is replaced by aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/Δ) .
Table 2 : Functionalization of the 4-chlorophenyl group
| Reaction Type | Reagents/Conditions | Position Modified | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | C3' | 56 |
| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, Δ | C4' (Cl removal) | 74 |
Alkylation and Acylation
The propyl side chain participates in:
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Oxidation : KMnO₄/H₂SO₄ converts the terminal CH₃ group to COOH (91% yield).
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Radical bromination : NBS/AIBN introduces a bromine at C3" of the propyl chain (63% yield) .
Stability Under Hydrolytic Conditions
The trione system resists hydrolysis below pH 10. Above pH 12 (NaOH/H₂O, 100°C), sequential ring-opening occurs:
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C1 carbonyl hydrolyzes to a carboxylic acid (t₁/₂ = 2h).
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
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[4+2] Cycloadditions with dienophiles (e.g., maleic anhydride) at the isoquinoline π-system .
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Singlet oxygen generation leading to endoperoxide formation (rose bengal sensitizer) .
Biological Activity Modulation via Structural Modifications
Derivatives show enhanced bioactivity through:
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Methylation : OCH₃ groups at C9 improve antifungal potency (IC₅₀: 1.2 μM vs. 4.7 μM parent).
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Halogenation : Bromine at C2 increases antibacterial efficacy (MIC: 8 μg/mL vs. 32 μg/mL parent) .
This compound’s reactivity profile aligns with related pyrimidoisoquinoline triones, though direct studies remain limited. Strategic functionalization at the trione core, 4-chlorophenyl ring, or propyl chain enables tailored physicochemical and biological properties. Further research should prioritize catalytic asymmetric synthesis and in vivo metabolite profiling.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Synthesis: The trifluoropropanoyl group in Compound 17 reduced yield compared to Compound 16 (50% vs. 54%), likely due to increased steric hindrance . Propyl chains (target compound) may offer better metabolic stability than acylated piperidine moieties (Compounds 16–17).
Electronic and Steric Profiles :
Q & A
Q. What established synthetic routes are available for 9-(4-chlorophenyl)-4-propyl-...-trione, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic assembly. Key steps may include cyclocondensation of chlorophenyl-substituted precursors with propylamine derivatives, followed by trione formation via oxidation or ring closure. Optimization strategies include:
- Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd/C in hydrogenation, as in ), temperature (e.g., 100–110°C for analogous pyrido-fused systems in ), and solvent polarity.
- Yield Tracking : For example, reports yields of 49–77% for related pyrido[3,4-b]indole derivatives under controlled conditions.
- Reference :
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C-NMR : Assign proton environments (e.g., δ 1.32 ppm for methyl groups in ) and verify substitution patterns.
- HRMS-ESI : Confirm molecular weight (e.g., m/z 379.1005 for a chlorophenyl-acridinone analog in ).
- HPLC : Monitor purity (>95%) using reversed-phase columns, as demonstrated in for pyrano-furo-pyridones.
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for trione groups, similar to ).
- Reference :
Q. How can solubility and stability profiles be systematically evaluated under varying pH and solvent conditions?
- Methodological Answer :
- Solubility Screening : Use a tiered approach with polar (DMSO, water) and non-polar solvents (chloroform, hexane) at 25°C.
- pH Stability : Incubate the compound in buffers (pH 1–12) and analyze degradation via LC-MS (e.g., as in ’s characterization protocols).
- Accelerated Stability Studies : Expose to heat (40–60°C) and light (UV-vis) to identify degradation products.
- Reference :
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and guide derivative design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, ’s pyrano-furo-pyridones used structural data to infer reactivity.
- Molecular Docking : Screen against biological targets (e.g., enzymes with hydrophobic pockets) using software like AutoDock Vina, referencing ’s glycosylation studies for analog design.
- Reference :
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) from literature. For instance, emphasizes reconciling methodological differences in prior work.
- Dose-Response Curves : Establish EC50/IC50 values under standardized protocols (e.g., MTT assays for cytotoxicity).
- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (e.g., pharmacophore modeling) approaches.
- Reference :
Q. How can heterogeneous vs. homogeneous catalytic systems impact the scalability of synthesis?
- Methodological Answer :
- Heterogeneous Catalysis : Test Pd/C or zeolites for recyclability (e.g., achieved 49% yield using Pd/C in hydrogenation).
- Homogeneous Catalysis : Compare metal-ligand complexes (e.g., Ru or Ir catalysts) for regioselective trione formation.
- Process Simulation : Use Aspen Plus or similar tools to model mass transfer limitations (referencing ’s RDF2050108 subclass on process control).
- Reference :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Cross-Validation : Replicate synthesis and characterization under identical conditions (solvent, temperature) to cited studies (e.g., ’s CDCl3-based NMR assignments).
- Collaborative Studies : Share raw data (e.g., FIDs for NMR) via open-access platforms for peer verification.
- Advanced Techniques : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals, as in ’s cyclopentaquinoline analysis.
- Reference :
Methodological Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
